molecular formula C20H12F3NO5S B12185835 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate

Cat. No.: B12185835
M. Wt: 435.4 g/mol
InChI Key: RTMZYZAYVDEEFS-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is a complex organic compound that features a trifluorophenyl group, a benzoxazole ring, and a methoxybenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate typically involves multiple steps, starting with the preparation of the individual components. The trifluorophenyl group can be introduced through a halogenation reaction, while the benzoxazole ring is formed via a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. The final step involves the sulfonation of the benzoxazole intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonate group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzoxazole ring can participate in hydrogen bonding and π-π interactions. The sulfonate group can increase the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with similar chemical properties.

    (Trifluoromethoxy)benzene: A related compound with a trifluoromethoxy group instead of a trifluorophenyl group.

Uniqueness

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is unique due to the combination of its trifluorophenyl, benzoxazole, and methoxybenzenesulfonate groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H12F3NO5S

Molecular Weight

435.4 g/mol

IUPAC Name

[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C20H12F3NO5S/c1-27-12-2-5-14(6-3-12)30(25,26)29-13-4-7-15-18(10-13)28-24-20(15)11-8-16(21)19(23)17(22)9-11/h2-10H,1H3

InChI Key

RTMZYZAYVDEEFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

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